2-Bromo-1-(2-fluoropyridin-3-YL)ethanone

Description

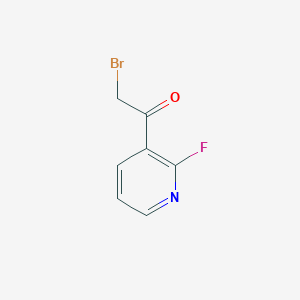

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone is a brominated ketone derivative featuring a 2-fluoropyridine ring substituted at the 3-position. Its molecular structure combines a reactive α-bromo ketone moiety with a fluorine atom in the ortho position of the pyridine ring, which confers distinct electronic and steric properties. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the bromine atom serves as a leaving group.

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-bromo-1-(2-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |

InChI Key |

NOXWVWKWMQBJRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone typically involves the bromination of 1-(2-fluoropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include ketones and alcohols, respectively.

Scientific Research Applications

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds and probes for biological studies.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone involves its reactivity as a brominated and fluorinated compound. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-fluoropyridin-3-yl group in the target compound introduces strong electron-withdrawing effects due to the fluorine atom in the ortho position, enhancing the electrophilicity of the ketone and facilitating nucleophilic substitutions . In contrast, 4-methoxyphenyl derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) exhibit electron-donating effects, reducing reactivity toward electrophiles .

Halogen Positioning: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone differs from the target compound in bromine placement (5-position vs. 2-position on the pyridine ring).

Heterocyclic vs. Aromatic Systems: Isoxazole-containing derivatives (e.g., 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone) exhibit enhanced stability under acidic conditions due to the aromatic heterocycle, making them suitable for robust synthetic protocols . Phenyl-substituted analogs (e.g., 2-bromo-1-(4-bromophenyl)ethanone) lack the polarizability of pyridine rings, reducing solubility in polar solvents but improving compatibility in cross-coupling reactions .

Biological Activity

2-Bromo-1-(2-fluoropyridin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the first position and a fluorinated pyridine moiety, which enhances its reactivity and biological profile. The molecular formula is . The presence of halogen substituents, specifically bromine and fluorine, is known to influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance binding affinity, making it a candidate for enzyme inhibition studies. Several studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated an IC50 value in the micromolar range, indicating potent anticancer properties.

- Table 1: Cytotoxicity Data

Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 2.5 1.9 (Doxorubicin) HCT-116 3.0 2.5 (Doxorubicin) -

Enzyme Inhibition

- Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Inhibition assays indicated that the compound effectively reduced enzyme activity by up to 70% at optimal concentrations.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Halogenation Reactions : Utilizing bromine and fluorine sources to introduce halogens onto the pyridine ring.

- Nucleophilic Substitution : Employing nucleophiles to replace hydrogen atoms on the ethanone moiety.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 2.5 | Anticancer activity against MCF-7 |

| 1-(4-Bromo-2-fluoropyridin-3-YL)ethanone | 3.0 | Moderate anticancer effects; lower binding affinity |

| 1-(5-Bromo-2-fluoropyridin-3-YL)ethanol | 5.0 | Less effective; primarily used in synthetic chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.